

# Cholesteryl heneicosanoate CAS number and molecular weight

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## Compound of Interest

Compound Name: *Cholesteryl heneicosanoate*

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An In-depth Technical Guide to **Cholesteryl Heneicosanoate** and the Broader Class of Cholesteryl Esters

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **cholesteryl heneicosanoate**, a specific long-chain cholesteryl ester. Due to the limited availability of data for this particular molecule, this guide also presents a broader context by including information on the synthesis, physical properties, and biological roles of the general class of long-chain cholesteryl esters. Detailed experimental protocols for the synthesis and analysis of cholesteryl esters are provided, alongside an exploration of their involvement in cellular signaling pathways, visualized through diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and lipidomics.

## Cholesteryl Heneicosanoate: Physicochemical Properties

**Cholesteryl heneicosanoate** is the ester formed from the condensation of cholesterol and heneicosanoic acid, a 21-carbon saturated fatty acid. While specific experimental data for this compound is scarce in public databases, its fundamental properties can be calculated based on its constituent molecules.

Table 1: Calculated Physicochemical Data for **Cholesteryl Heneicosanoate**

Property	Value
Molecular Formula	$C_{48}H_{86}O_2$
Molecular Weight	695.20 g/mol
CAS Number	Not found in major chemical databases.

Note: The molecular weight was calculated based on the atomic weights of the constituent elements. The absence of a dedicated CAS number suggests that **cholesteryl heneicosanoate** is not a commonly synthesized or commercially available compound.

## General Properties of Long-Chain Cholesteryl Esters

Long-chain saturated cholesteryl esters, such as **cholesteryl heneicosanoate**, are highly nonpolar lipids. They are a major form of cholesterol storage and transport within the body. Their physical properties, including melting point and liquid crystalline behavior, are dependent on the length and saturation of the fatty acid chain.<sup>[1]</sup> Generally, long-chain saturated cholesteryl esters are not surface-active.<sup>[2]</sup>

Table 2: Physical Properties of Selected Saturated Cholesteryl Esters

Cholesteryl Ester	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Cholesteryl Heptanoate	$C_{34}H_{58}O_2$	514.8	1182-07-6 <sup>[3]</sup>
Cholesteryl Nonanoate	$C_{36}H_{62}O_2$	542.9	1182-66-7 <sup>[4]</sup>
Cholesteryl Eicosanoate	$C_{47}H_{84}O_2$	681.2	2573-03-7 <sup>[5]</sup>

# Experimental Protocols

## Synthesis of Long-Chain Cholesteryl Esters

Several methods for the synthesis of cholesteryl esters have been reported. Below are summaries of two distinct approaches.

### Protocol 1: Organocatalyst-Mediated Esterification[6]

This method utilizes a triphenylphosphine-sulfur trioxide adduct as a catalyst for the esterification of cholesterol with long-chain saturated fatty acids.

- Materials: Cholesterol, a long-chain saturated fatty acid (e.g., heneicosanoic acid), triphenylphosphine-sulfur trioxide adduct, and toluene.
- Procedure:
  - Dissolve equimolar amounts of cholesterol and the fatty acid in toluene in a reaction vessel.
  - Add the triphenylphosphine-sulfur trioxide adduct to the mixture.
  - Heat the reaction mixture at 110°C.
  - Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
  - Upon completion, the product can be purified using standard chromatographic methods.
- Advantages: This method is described as simple, practical, less toxic than some alternatives, and provides good to excellent yields.[6]

### Protocol 2: Palladium-Catalyzed Cross-Coupling[7]

This novel approach synthesizes cholesteryl esters through a cross-coupling reaction of cholesterol and aroyl chlorides, which could be adapted for fatty acid chlorides.

- Materials: Cholesterol, an aroyl chloride (or a long-chain fatty acid chloride), sodium tert-butoxide,  $\text{PdCl}_2(\text{dtbpf})$  catalyst, and 1,4-dioxane.

- Procedure:
  - Combine cholesterol (0.5 mmol) and sodium tert-butoxide (1.0 mmol) in a microwave vial.
  - Add the aroyl chloride (1.0 mmol) and the palladium catalyst.
  - Add 1,4-dioxane as the solvent.
  - Microwave the mixture at 100°C for 2 hours.
  - The resulting cholesteryl ester can be purified from the reaction mixture.
- Note: This method has been demonstrated for aroyl chlorides and offers a versatile tool for synthesizing a variety of cholesteryl esters.[\[7\]](#)

## Analysis of Cholesteryl Esters

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of cholesteryl esters.

### Protocol: HPLC-MS Analysis of Cholesteryl Esters[\[8\]](#)

- Instrumentation: An HPLC system coupled with an atmospheric pressure chemical ionization mass spectrometer (APCI-MS).
- Procedure:
  - Dissolve the lipid extract containing cholesteryl esters in an appropriate organic solvent.
  - Inject the sample into the HPLC system. Separation is typically achieved on a C18 reversed-phase column.
  - The eluent from the HPLC is introduced into the APCI source of the mass spectrometer.
  - For simultaneous monitoring of all cholesteryl esters, a special procedure based on the detection of the in-source generated ion at  $m/z$  369 (corresponding to the cholesterol backbone) can be used.[\[8\]](#)

- Individual cholesteryl ester species can be identified based on their retention times and the mass-to-charge ratio of their molecular ions.

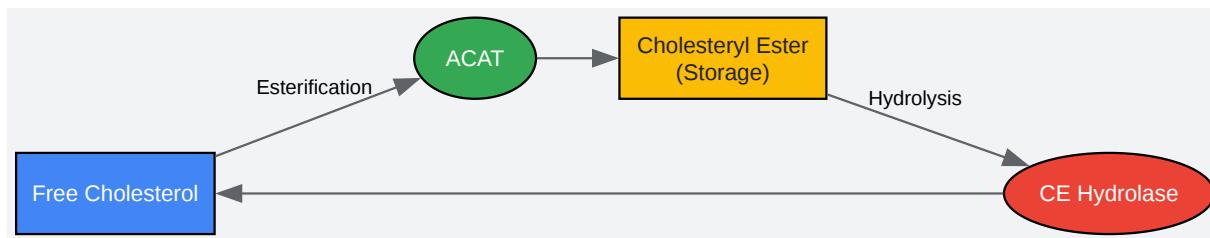
## Signaling Pathways and Biological Roles

Cholesteryl esters are not merely storage molecules; they play active roles in cellular signaling. The esterification of cholesterol is a key regulatory step in several pathways.

## The Cholesterol Esterification Cycle and Cellular Signaling

The intracellular synthesis of cholesteryl esters is primarily catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).<sup>[9]</sup> This process is crucial for maintaining cellular cholesterol homeostasis. Dysregulation of cholesteryl ester metabolism is associated with various diseases.<sup>[9]</sup>

The cholesterol esterification cycle plays a role in regulating signaling complexes. For instance, in the context of Alzheimer's disease, the esterification of cholesterol is a key factor in the dispersal of amyloid- $\beta$ -induced signaling platforms that are involved in synapse degeneration.  
[3]



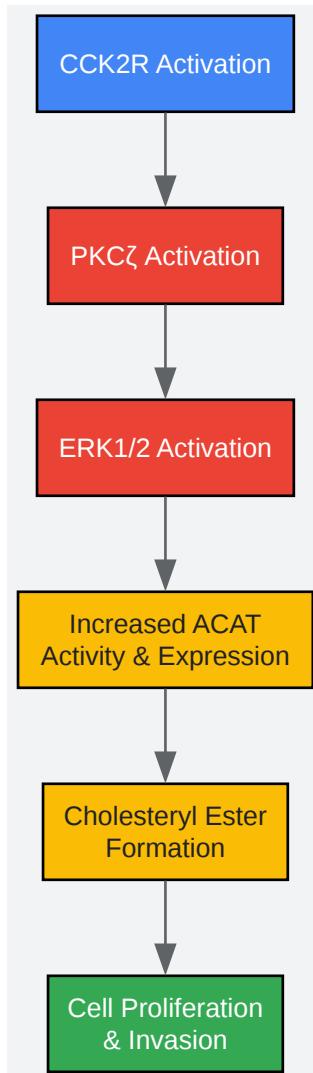
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Caption: The Cholesterol Esterification Cycle.

## Role in Cholecystokinin 2 Receptor (CCK2R) Signaling

Recent research has identified a novel signaling pathway for the G protein-coupled receptor CCK2R that involves cholesterol esterification. Activation of CCK2R can lead to the stimulation of the ACAT/cholesterol esterification pathway, which in turn contributes to tumor cell

proliferation and invasion.[10] This pathway is dependent on the activation of protein kinase C zeta (PKC $\zeta$ ) and extracellular signal-regulated kinase 1/2 (ERK1/2).[10]

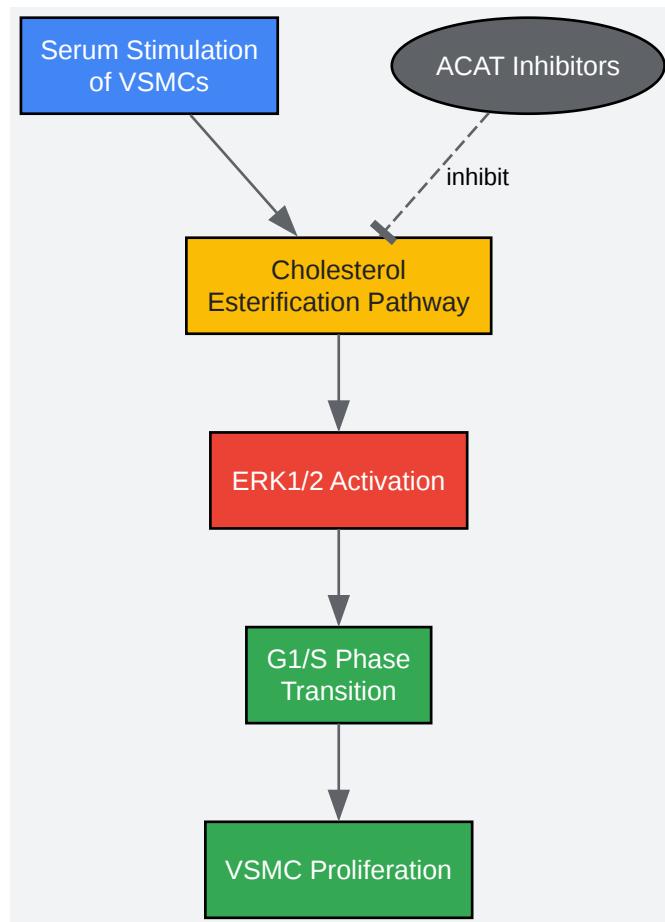


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Caption: CCK2R Signaling through Cholesterol Esterification.

## Involvement in Cell Cycle Progression

The cholesterol esterification pathway is also implicated in the control of the cell cycle in vascular smooth muscle cells (VSMCs). Inhibition of cholesterol esterification can suppress DNA synthesis by causing an accumulation of VSMCs in the G1 phase of the cell cycle.[4] This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway.[4]



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Caption: Cholesterol Esterification in VSMC Proliferation.

## Conclusion

While **cholesteryl heneicosanoate** itself is not extensively characterized in the scientific literature, its properties can be inferred from the behavior of other long-chain saturated cholesteryl esters. This class of molecules is integral to cholesterol metabolism and is increasingly recognized for its role in modulating cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate the synthesis, analysis, and biological functions of **cholesteryl heneicosanoate** and related compounds. Future research may uncover specific roles for cholesteryl esters with varying fatty acid chain lengths, highlighting the importance of studying individual molecular species.

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